1-Boc-2-甲氧羰基甲基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

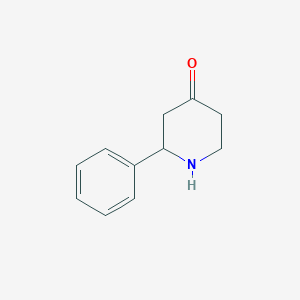

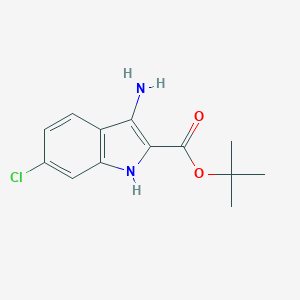

The synthesis of piperazine derivatives often involves starting with Boc-protected amino acids or their esters. For instance, 1-hydroxypiperazine-2,5-diones, related to the chemical family of 1-Boc-2-methoxycarbonylmethylpiperazine, can be prepared from Boc-L-amino acids and N-benzyloxyglycine methyl ester, yielding good results (Akiyama, Katoh, & Tsuchiya, 1989). Another example is the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine, showcasing a methodology that could be adapted for the synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine (Wang Junming, 2013).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-Boc-2-methoxycarbonylmethylpiperazine, often displays unique spectral data that aids in their identification and analysis. For instance, the infrared (IR) spectroscopy can reveal the presence of characteristic carbonyl frequencies, which differ in the solid state, aiding in the distinction of various piperazine derivatives (Akiyama, Katoh, & Tsuchiya, 1989).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including N-Boc protection of amines, showcasing their reactivity and the potential for further functionalization. For example, 1,4-disulfopiperazine-1,4-diium chloride has been used as an efficient dicationic ionic catalyst for the N-Boc protection of amines, highlighting the chemical versatility of piperazine structures (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017).

Physical Properties Analysis

The physical properties of 1-Boc-2-methoxycarbonylmethylpiperazine, such as solubility, melting point, and stability, are crucial for its handling and application in various scientific endeavors. However, specific details on these properties require further research and are not directly available in the consulted literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and the ability to undergo various chemical transformations, are essential for understanding the applications and limitations of 1-Boc-2-methoxycarbonylmethylpiperazine. For instance, the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety has been studied, providing insights into the stability and reactivity of similar Boc-protected compounds (Jing, Suzuki, & Matsumoto, 2019).

科学研究应用

有机合成应用

胺的化学选择性保护

一项新应用涉及使用 1,4-二磺基哌嗪-1,4-二鎓氯化物作为有效的双阳离子离子催化剂,用于胺的 N-Boc 保护。该方法具有化学选择性、反应时间短、产率高以及室温下无溶剂条件的优势,突出了其在有机合成中的效用和绿色化学实践的潜力(Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017)。

聚合物材料化学

甲基丙烯酸酯聚合物的热分解

研究已经考察了含有叔丁氧羰基 (BOC) 部分的甲基丙烯酸酯聚合物的热分解行为。发现聚合物侧链中的 BOC 基团的脱保护发生在 200°C 左右,伴随着异丁烯和二氧化碳的定量消除。这项研究强调了 BOC 基团在聚合物材料的合成和分解中的重要性,为设计具有定制分解曲线的高热稳定性聚合物提供了见解(Jing, Suzuki, & Matsumoto, 2019)。

材料科学

催化和合成应用

新型催化剂(例如基于氮化硼纳米材料的固体酸催化剂)促进了生物活性化合物的合成,用于复杂有机分子的单锅合成。该方法展示了先进材料在促进高效合成路线中的作用,为开发新药和材料做出贡献(Murugesan, Gengan, Moodley, & Gericke, 2017)。

属性

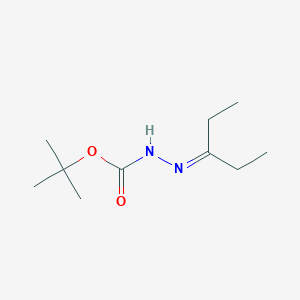

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-8-9(14)7-10(15)17-4/h9,13H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNONNLAJOFYHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647452 |

Source

|

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-methoxycarbonylmethylpiperazine | |

CAS RN |

183852-65-5 |

Source

|

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)

![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)